Xylopropamine Hydrobromide
Overview
Description
Xylopropamine Hydrobromide is a chemical compound known for its analgesic properties. It is a derivative of xylopropamine, which belongs to the phenethylamine and amphetamine classes. This compound has been studied for its potential use as an appetite suppressant and for its analgesic and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xylopropamine Hydrobromide typically involves the reaction of xylopropamine with hydrobromic acid. The process can be summarized as follows:
Starting Material: Xylopropamine, which is 1-(3,4-dimethylphenyl)propan-2-amine.
Reaction with Hydrobromic Acid: Xylopropamine is reacted with hydrobromic acid to form this compound.
Purification: The product is purified through recrystallization to obtain the hydrobromide salt in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of xylopropamine are reacted with hydrobromic acid under controlled conditions.
Purification and Quality Control: The product is purified using industrial-scale recrystallization techniques and subjected to rigorous quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Xylopropamine Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its base form, xylopropamine.
Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to substitute the hydrobromide group, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of xylopropamine.
Reduction Products: Xylopropamine.
Substitution Products: Compounds with different functional groups replacing the hydrobromide.
Scientific Research Applications
Xylopropamine Hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its effects on biological systems, particularly its analgesic and anti-inflammatory properties.
Medicine: Investigated for its potential use as an analgesic and appetite suppressant.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of Xylopropamine Hydrobromide involves its interaction with various molecular targets and pathways:
Analgesic Effect: It is believed to exert its analgesic effects by interacting with opioid receptors in the central nervous system.
Appetite Suppression: The compound may act on the central nervous system to suppress appetite, similar to other amphetamine derivatives
Comparison with Similar Compounds
3,4-Dimethylamphetamine: A stimulant drug with similar chemical structure and effects.
2,4-Dimethylamphetamine: Another amphetamine derivative investigated for similar purposes.
Phentermine: An appetite suppressant with fewer side effects compared to xylopropamine.
Uniqueness: Xylopropamine Hydrobromide is unique due to its combination of analgesic and appetite suppressant properties.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)propan-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.BrH/c1-8-4-5-11(6-9(8)2)7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLVNAAAPOIUHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C)N)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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